molecular formula C10H14ClNO B1393992 3-(M-Tolyl)oxetan-3-amine hydrochloride CAS No. 1322200-80-5

3-(M-Tolyl)oxetan-3-amine hydrochloride

Cat. No. B1393992
M. Wt: 199.68 g/mol
InChI Key: YJTDKUBEWHYNKP-UHFFFAOYSA-N
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Description

3-(M-Tolyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-(4-methylphenyl)-3-oxetanamine hydrochloride .


Synthesis Analysis

The synthesis of 3-aminooxetanes, which includes 3-(M-Tolyl)oxetan-3-amine hydrochloride, has been achieved by nucleophilic addition to N,O-acetals derived from oxetan-3-one . Alkynyl, vinyl, allyl, and allenyl trifluoroborates were added effectively by use of BF3·OEt2 to open the aminal .


Molecular Structure Analysis

The InChI code for 3-(M-Tolyl)oxetan-3-amine hydrochloride is 1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amino-oxetanes, such as 3-(M-Tolyl)oxetan-3-amine hydrochloride, can be formed by an alternative defluorosulfonylative coupling of sulfonyl fluorides . This reaction forms planar oxetane carbocations simply on warming .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(M-Tolyl)oxetan-3-amine hydrochloride include a molecular weight of 109.55 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 109.0294416 g/mol . The topological polar surface area of the compound is 35.2 Ų .

Scientific Research Applications

1. Electrochemical Degradation

The electrochemical oxidation of aromatic amines, including compounds similar to 3-(M-Tolyl)oxetan-3-amine hydrochloride, has been studied using boron-doped diamond electrodes. These studies have demonstrated effective degradation of such amines, with high removals of chemical oxygen demand and total organic carbon, indicating potential applications in environmental remediation and wastewater treatment (Pacheco et al., 2011).

2. Synthesis of Polyether Glycols

C(3)-substituted oxetanes, like 3-(M-Tolyl)oxetan-3-amine hydrochloride, are noted for their use in polymer synthesis, particularly in delivering polyether glycols with C(3)-pendant substituents on their surfaces upon polymerization. This property is significant in pharmaceutical fields for the incorporation of oxetane moieties in drug analogs (Bellinghiere et al., 2015).

3. Development in Resin Technology

Research has been conducted on the preparation and characterization of polyoxetane resins that have a primary amino group at the side chain-end. These resins are derived from oxetanes like 3-(M-Tolyl)oxetan-3-amine hydrochloride and have applications in various fields including coatings and adhesives (Motoi et al., 1993).

4. Catalytic Synthesis Applications

Studies have shown the effectiveness of oxetanes in catalytic one-pot conversions to carbamates, a process that is significant in the synthesis of drug-related compounds. The use of (substituted) oxetanes in these reactions demonstrates their versatility as building blocks in pharmaceutical synthesis (Guo et al., 2016).

5. Surface Functionalization

Aminosilanes, related to 3-(M-Tolyl)oxetan-3-amine hydrochloride, are used in functionalizing silica surfaces. Studies on the hydrolytic stability of aminosilane-derived layers have implications for applications in surface chemistry and materials science (Smith & Chen, 2008).

Safety And Hazards

The specific hazards arising from 3-(M-Tolyl)oxetan-3-amine hydrochloride are not available in the current resources .

properties

IUPAC Name

3-(3-methylphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDKUBEWHYNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693230
Record name 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(M-Tolyl)oxetan-3-amine hydrochloride

CAS RN

1322200-80-5
Record name 3-Oxetanamine, 3-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322200-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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